4-fluoro NNEI
Description
Several reagents and methods have been developed for such transformations:
Nucleophilic Fluorination: This involves using a fluoride (B91410) source (e.g., potassium fluoride) to displace a leaving group, such as a tosylate or mesylate.
Deoxyfluorination Reagents: Reagents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are widely used to replace hydroxyl groups with fluorine.
Radical Fluorination: Newer methods involve the fluorination of alkyl radicals. Reagents such as N-fluorobenzenesulfonimide (NFSI) can act as fluorine transfer agents to alkyl radicals generated from various precursors. ubc.ca This approach can be effective for a wide range of substrates.
The choice of fluorination strategy depends on the availability of starting materials, the desired regioselectivity, and the compatibility of the reagents with other functional groups in the molecule. nih.govmdpi.com The development of new fluorination methods continues to be an active area of research, enabling access to novel fluorinated compounds for various applications.
Properties
Molecular Formula |
C24H23FN2O |
|---|---|
Molecular Weight |
374.5 |
InChI |
InChI=1S/C24H23FN2O/c1-17(25)8-7-15-27-16-21(20-12-4-5-14-23(20)27)24(28)26-22-13-6-10-18-9-2-3-11-19(18)22/h2-6,9-14,16-17H,7-8,15H2,1H3,(H,26,28) |
InChI Key |
PSTMVUJRDHDKHN-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(CCCC(F)C)C2=C1C=CC=C2)NC3=C(C=CC=C4)C4=CC=C3 |
Synonyms |
4-fluoro MN-24 |
Origin of Product |
United States |
Advanced Analytical Methodologies for the Characterization and Detection of 4 Fluoro Nnei
Spectroscopic Characterization Techniques for 4-fluoro NNEI
Spectroscopic methods are indispensable for the structural elucidation and characterization of new synthetic compounds like 4-fluoro NNEI. These techniques provide detailed information about the molecular structure, functional groups, and electronic properties of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For a compound like 4-fluoro NNEI, both ¹H and ¹³C NMR are crucial for confirming its structure.
Detailed ¹H NMR analysis of 4-fluoro NNEI would reveal distinct signals for the aromatic protons on the naphthalene (B1677914) and indole (B1671886) rings, as well as the aliphatic protons of the 4-fluoropentyl chain. The chemical shifts, signal multiplicities (e.g., singlets, doublets, triplets), and coupling constants (J-values) provide information about the connectivity of atoms and the spatial relationships between neighboring protons. The presence of fluorine introduces additional complexity and information, as ¹H-¹⁹F and ¹³C-¹⁹F couplings can be observed, further aiding in the precise assignment of signals. For instance, the protons on the carbon atom bearing the fluorine and adjacent carbons would exhibit characteristic splitting patterns due to coupling with the ¹⁹F nucleus.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in 4-fluoro NNEI would produce a distinct signal, with its chemical shift being indicative of its chemical environment (e.g., aromatic, aliphatic, carbonyl). The carbon atom directly bonded to the fluorine atom would show a large one-bond coupling constant (¹JCF), which is a definitive indicator of its position.
Table 1: Predicted ¹H and ¹³C NMR Data for 4-fluoro NNEI
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indole Ring Protons | 7.0 - 8.2 | 100 - 140 |
| Naphthalene Ring Protons | 7.4 - 8.5 | 110 - 135 |
| 4-Fluoropentyl Chain Protons | 1.5 - 4.5 | 20 - 85 (C-F ~83) |
| Carbonyl Carbon | - | ~165 |
Note: The data in this table is predictive and based on the analysis of similar structures. Actual experimental values may vary.
Mass Spectrometry (MS) Applications in Identification and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone technique in the identification of NPS due to its high sensitivity and ability to provide molecular weight and structural information through fragmentation analysis. Electron ionization (EI) is a common technique used in conjunction with gas chromatography for the initial identification of compounds like 4-fluoro NNEI.
The EI mass spectrum of 4-fluoro NNEI would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, due to the energetic nature of EI, this peak may be weak or absent. The most valuable information is often derived from the fragmentation pattern, which serves as a molecular fingerprint.
Key fragmentation pathways for 4-fluoro NNEI would likely involve:
Alpha-cleavage adjacent to the carbonyl group and the indole nitrogen.
Cleavage of the 4-fluoropentyl chain , leading to characteristic ions.
Formation of a naphthoyl cation or related fragments.
Loss of the fluorine atom or HF.
The identification of these characteristic fragment ions is crucial for distinguishing 4-fluoro NNEI from other related synthetic cannabinoids.
Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of 4-fluoro NNEI
| m/z | Proposed Fragment Structure/Identity |
| 374 | Molecular Ion [C₂₄H₂₃FN₂O]⁺ |
| 215 | [Indole-3-carbonyl]⁺ |
| 155 | [Naphthoyl]⁺ |
| 144 | [Naphthalene-NH₂]⁺ |
| 127 | [Naphthalene]⁺ |
| 87 | [C₅H₁₀F]⁺ (Fluoropentyl fragment) |
Note: The data in this table is predictive and based on the fragmentation of similar compounds. Relative abundances may vary.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Characterization
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 4-fluoro NNEI would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational modes include:
N-H stretching from the amide group, typically appearing as a broad band around 3300 cm⁻¹.
C-H stretching from the aromatic and aliphatic portions of the molecule, observed around 3100-2850 cm⁻¹.
C=O stretching of the amide carbonyl group, which is a strong and sharp peak typically found in the region of 1650-1680 cm⁻¹.
C=C stretching from the aromatic rings (indole and naphthalene), appearing in the 1600-1450 cm⁻¹ region.
C-F stretching from the fluoropentyl chain, which would be a strong absorption in the 1100-1000 cm⁻¹ region.
Table 3: Predicted Characteristic IR Absorption Bands for 4-fluoro NNEI
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amide (N-H) | Stretching | ~3300 |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 2960-2850 |
| Amide (C=O) | Stretching | ~1660 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-F | Stretching | 1100-1000 |
Note: The data in this table is predictive and based on characteristic group frequencies.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic systems in 4-fluoro NNEI. The UV-Vis spectrum of 4-fluoro NNEI is expected to show strong absorbance in the ultraviolet region due to the π → π* transitions within the conjugated indole and naphthalene ring systems. The wavelength of maximum absorbance (λmax) would be characteristic of the extent of conjugation in the molecule.
Chromatographic Techniques for Separation and Quantification of 4-fluoro NNEI
Chromatographic methods are essential for separating 4-fluoro NNEI from complex matrices, such as seized materials or biological samples, and for its accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique in forensic laboratories for the separation and identification of volatile and semi-volatile compounds. For the analysis of 4-fluoro NNEI, a robust GC-MS method is required.
Method development would involve optimizing several parameters:
GC Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable for the separation.
Injector Temperature: An optimized injector temperature is necessary to ensure efficient volatilization without thermal degradation of the analyte.
Oven Temperature Program: A temperature gradient program would be developed to achieve good chromatographic resolution and peak shape.
Carrier Gas Flow Rate: The flow rate of the carrier gas (typically helium) would be optimized for separation efficiency.
Method validation is a critical step to ensure the reliability of the analytical results. Key validation parameters include:
Specificity/Selectivity: The ability of the method to differentiate 4-fluoro NNEI from other compounds.
Linearity and Range: Establishing a linear relationship between the concentration of the analyte and the instrument response over a defined range.
Accuracy and Precision: Determining the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) Approaches
Liquid chromatography-mass spectrometry (LC-MS) is a powerful alternative to GC-MS, particularly for compounds that are thermally labile or have low volatility. LC-MS, especially when coupled with tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity for the quantification of 4-fluoro NNEI in complex matrices.
Method development for LC-MS would focus on:
LC Column: A reversed-phase C18 column is commonly used for the separation of synthetic cannabinoids.
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically employed.
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for this class of compounds.
MS/MS Parameters: For quantitative analysis, multiple reaction monitoring (MRM) transitions would be optimized for both the parent ion and its characteristic product ions.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the identification of unknown compounds and for confirming the elemental composition of analytes. For 4-fluoro NNEI, HRMS can provide a measured mass with a high degree of accuracy (typically within 5 ppm), allowing for the confident determination of its elemental formula (C₂₄H₂₃FN₂O). This high mass accuracy is a powerful tool for distinguishing 4-fluoro NNEI from isobaric compounds that may have the same nominal mass but different elemental compositions.
High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) in Analytical Profiling
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) stands as a robust and widely utilized analytical technique for the separation, identification, and quantification of synthetic cannabinoids, including indole-based compounds like 4-fluoro NNEI. This method combines the powerful separation capabilities of HPLC with the comprehensive spectral information provided by a diode array detector, making it a valuable tool in forensic laboratories and research settings for the analytical profiling of these substances.
The principle of HPLC-DAD relies on the differential partitioning of analytes between a stationary phase (typically a packed column) and a mobile phase (a solvent or mixture of solvents). For synthetic cannabinoids, which are generally non-polar compounds, reversed-phase chromatography is commonly employed. In this mode, a non-polar stationary phase, such as C18-modified silica, is used in conjunction with a polar mobile phase, often a mixture of acetonitrile or methanol (B129727) and water, sometimes with additives like formic acid to improve peak shape.
As the sample mixture is pumped through the column, compounds are separated based on their relative affinity for the stationary and mobile phases. Compounds with higher hydrophobicity, like many synthetic cannabinoids, will have a stronger interaction with the stationary phase and thus will be retained longer on the column, resulting in a later elution time. The fluorination in the N-pentyl chain of 4-fluoro NNEI can slightly alter its polarity compared to its non-fluorinated parent compound, NNEI, which may influence its retention time.
Following separation, the eluent passes through the diode array detector. The DAD measures the absorbance of the eluting compounds across a wide range of ultraviolet-visible (UV-Vis) wavelengths simultaneously. This provides a three-dimensional dataset of absorbance, wavelength, and time (retention time). The retention time is a characteristic parameter for a specific compound under a given set of chromatographic conditions and is used for its initial identification. The UV-Vis spectrum, obtained from the DAD, provides further qualitative information. The chromophores present in the indole and naphthalene rings of the 4-fluoro NNEI molecule will produce a characteristic UV absorption spectrum, which can be compared to a reference standard for positive identification. The intensity of the absorption at a specific wavelength is proportional to the concentration of the compound, allowing for quantitative analysis.
Hypothetical Chromatographic and Spectral Data for 4-fluoro NNEI Disclaimer: The following data is hypothetical and for illustrative purposes only, based on the analysis of structurally similar compounds.
| Compound | Hypothetical Retention Time (min) | Hypothetical UV λmax (nm) |
|---|
The validation of an HPLC-DAD method is crucial to ensure its reliability for the analysis of 4-fluoro NNEI. Method validation would typically involve assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Hypothetical Method Validation Parameters for 4-fluoro NNEI Analysis by HPLC-DAD Disclaimer: The following data is hypothetical and for illustrative purposes only.
| Parameter | Hypothetical Value |
|---|---|
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Intraday Precision (%RSD) | < 2% |
| Interday Precision (%RSD) | < 5% |
Pharmacological Investigations of 4 Fluoro Nnei: Receptor Interactions and Mechanisms
In Vitro Receptor Binding Affinity and Selectivity Studies of 4-fluoro NNEI
In vitro receptor binding studies are crucial for determining how strongly a compound binds to a specific receptor and its preference for one receptor subtype over another. For 4-fluoro NNEI, these studies primarily focus on its interaction with the human CB1 and CB2 receptors.
Cannabinoid Receptor Type 1 (CB1) Binding Kinetics and Potency
Studies investigating the binding of synthetic cannabinoids, including those structurally related to 4-fluoro NNEI, to the CB1 receptor utilize techniques such as radioligand binding assays. These assays measure the displacement of a known radiolabeled ligand from the receptor by varying concentrations of the test compound. The binding affinity is typically expressed as a Ki (inhibition constant) value, where a lower Ki indicates higher binding affinity.
Research on 5F-NNEI, a related compound, indicates that minor structural modifications can significantly impact pharmacological properties. researchgate.net For example, the presence of fluorine in the pentyl group of adamantane (B196018) indazole-3-carboxamide derivatives strongly increased the affinity for CB1R. researchgate.net While specific Ki values for 4-fluoro NNEI were not directly found in the search results, studies on similar fluorinated synthetic cannabinoids suggest that fluorination can influence CB1 binding affinity. mdpi.com For instance, terminal fluorination of JWH-018 (yielding AM-2201) resulted in greater CB1 receptor binding affinity. mdpi.com
Binding kinetics, including association (kon) and dissociation (koff) rates, provide further insight into the dynamic interaction between a ligand and its receptor. These parameters influence the residence time of the ligand at the receptor, which can be a critical determinant of the drug's duration of action. biorxiv.org While specific kinetic data for 4-fluoro NNEI was not available, studies on other cannabinoids at CB1 receptors have measured association and dissociation rates using techniques like TR-FRET kinetic ligand binding assays. biorxiv.orgfrontiersin.org
Cannabinoid Receptor Type 2 (CB2) Binding Kinetics and Potency
Similar to CB1 studies, in vitro binding assays are used to assess the affinity of 4-fluoro NNEI for the CB2 receptor. The CB2 receptor is primarily found in the peripheral nervous system and immune cells, and selective activation of CB2 is a target for therapeutic development due to its potential to avoid the psychoactive effects mediated by CB1.
Studies on analogues of NNEI have shown varying affinities for the CB2 receptor. Competitive binding assays at CB1 and CB2 demonstrated that some analogues had low affinity for CB2, with Ki values ranging from 2.75 to 18.2 μM. researchgate.net However, other synthetic cannabinoids have shown high affinity for CB2 receptors, sometimes even greater than their affinity for CB1. nih.govresearchgate.net For example, EG-018 exhibited high affinity at CB1 (21 nM) and at CB2 (7 nM). researchgate.net The presence of fluorine has also been implicated in influencing CB2 affinity, similar to its effects on CB1. nih.gov
Kinetic studies at CB2 receptors have also been performed for various cannabinoids, revealing differences in association and dissociation rates that impact receptor residence time. biorxiv.orgfrontiersin.org
Ligand-Receptor Interaction Modeling and Docking Studies
Computational approaches, such as ligand-receptor interaction modeling and molecular docking studies, provide valuable insights into how a compound like 4-fluoro NNEI might bind to the active site of cannabinoid receptors at an atomic level. mdpi.comunpad.ac.id These studies can predict binding poses, identify key interacting residues, and estimate binding energy. mdpi.comijper.org
Molecular docking utilizes computational algorithms to predict the optimal orientation and conformation of a ligand within the receptor's binding pocket, evaluating the potential for stable interactions based on scoring functions. mdpi.comijper.orgnih.govschrodinger.com These models can help rationalize binding trends observed in experimental studies and guide the design of new compounds with desired receptor profiles. researchgate.netmdpi.com While specific docking studies for 4-fluoro NNEI were not detailed in the search results, this methodology is commonly applied to synthetic cannabinoids to understand their interactions with CB1 and CB2 receptors. nih.govnih.gov
Functional Assays and Agonist Activity of 4-fluoro NNEI
Beyond simply binding to a receptor, a ligand's functional activity determines whether it activates the receptor (agonist), blocks its activation (antagonist), or has no effect. Functional assays are used to measure the cellular response triggered by the ligand-receptor interaction.
G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation (e.g., [³⁵S]GTPγS binding, cAMP modulation)
Cannabinoid receptors are G protein-coupled receptors (GPCRs). kcl.ac.uk Upon activation by an agonist, GPCRs can modulate various intracellular signaling pathways, including those involving G proteins and second messengers like cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgeurofinsdiscovery.comnih.gov
The [³⁵S]GTPγS binding assay is a common method to measure G protein activation downstream of receptor binding. researchgate.netmdpi.commdpi.com Agonist binding to CB1 or CB2 can stimulate the exchange of GDP for GTP on the G protein, and this activity can be quantified by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. researchgate.netmdpi.commdpi.com Studies on synthetic cannabinoids, including those structurally related to 4-fluoro NNEI, have used this assay to assess functional potency and efficacy. researchgate.netresearchgate.netresearchgate.net For example, EG-018, another SCRA, behaved as a weak partial agonist in [³⁵S]GTPγS binding at CB1. researchgate.net
Modulation of cAMP levels is another key indicator of CB1 and CB2 receptor activity. CB1 and CB2 receptors are primarily coupled to inhibitory G proteins (Gi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. nih.gov Conversely, antagonists or inverse agonists can affect basal or forskolin-stimulated cAMP production. nih.govmdpi.com cAMP accumulation assays are widely used to evaluate the functional activity of cannabinoids. researchgate.netnih.govmdpi.comresearchgate.net Studies have assessed the efficacy of synthetic cannabinoids in inhibiting forskolin-stimulated cAMP accumulation at CB1R. nih.gov
In Vitro Functional Activity Assays for Receptor Agonism/Antagonism
In addition to G protein signaling and cAMP modulation, various other in vitro functional assays are employed to characterize the activity of compounds at cannabinoid receptors. These assays can include fluorescence-based membrane potential assays, reporter gene assays (such as those monitoring β-arrestin recruitment), and assays measuring calcium flux or inositol (B14025) phosphate (B84403) accumulation. researchgate.netresearchgate.netnih.govfrontiersin.orgeurofinsdiscovery.comacs.orgpromega.co.uk
These assays help determine whether a compound acts as a full agonist (producing a maximal response), partial agonist (producing a submaximal response), neutral antagonist (blocking agonist effects without intrinsic activity), or inverse agonist (reducing basal receptor activity). sigmaaldrich.com The potency of a compound in functional assays is typically expressed as an EC50 value (half maximal effective concentration), while efficacy refers to the maximal response it can elicit. researchgate.netnih.govsigmaaldrich.comacs.org
Studies on synthetic cannabinoids have utilized these functional assays to demonstrate their potent agonist activity at CB1 and CB2 receptors. researchgate.netresearchgate.netacs.org For example, fluorometric functional assays have shown that some indole-derived carboxylates were potent and efficacious agonists of both CB1 and CB2. researchgate.net Beta-arrestin recruitment assays have also been used to assess the functional profiles of synthetic cannabinoids. researchgate.netnih.govnih.gov
While specific in vitro functional activity data for 4-fluoro NNEI was not explicitly found, research on related fluorinated synthetic cannabinoids and the application of these standard functional assays provide the framework for understanding how the activity of 4-fluoro NNEI would be evaluated. nih.govacs.orgacs.org
Structure-Activity Relationships (SARs) within the 4-fluoro NNEI Class and Related SCRAs
Structure-Activity Relationships (SARs) are crucial for understanding how modifications to a chemical structure influence its pharmacological effects, particularly its binding affinity and efficacy at target receptors like the cannabinoid receptors (CB1 and CB2). 4-fluoro NNEI belongs to the indole-based synthetic cannabinoid receptor agonists (SCRAs) and is structurally related to compounds like NNEI and AM-2201.
NNEI (N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide) is an indole-based synthetic cannabinoid that acts as an agonist for cannabinoid receptors. wikipedia.org It features an indole (B1671886) core substituted at the nitrogen (N1) with a pentyl chain and at the C3 position with a carboxamide linker connecting to a naphthyl group. wikipedia.orgnih.govcaymanchem.com 4-fluoro NNEI is a fluorinated analog of NNEI. While specific detailed SAR studies solely focused on 4-fluoro NNEI are limited in the provided search results, insights can be drawn from studies on NNEI and other related indole and indazole-based SCRAs.
The core structure of many indole-based synthetic cannabinoids includes an indole ring system, a linker group (such as a ketone or carboxamide), a lipophilic residue (like a naphthyl or phenyl group) attached to the linker, and a hydrophobic "side chain" typically attached to the nitrogen atom of the indole ring. europa.eunih.gov
Research on related compounds highlights the importance of these structural regions for CB1 and CB2 receptor binding and activity. For instance, studies on indole and pyrrole-derived cannabinoids have shown that the length of the carbon chain at the nitrogen position is critical, with chains of 4 to 6 carbons often resulting in optimal activity. nih.govresearchgate.net
The linker group also plays a significant role. NNEI and its indazole analog, MN-18, are carboxamide analogues of JWH-018 and THJ-018, respectively, where a carboxamide group replaces a ketone linker. nih.gov This change in linker can influence the pharmacokinetic profile and potentially receptor interactions. nih.gov
The lipophilic residue attached to the linker is another key area for SAR exploration. In the case of NNEI and 4-fluoro NNEI, this is a naphthyl group. Studies comparing different lipophilic residues in related SCRAs have shown varying effects on binding affinity and potency. nih.gov For example, changing the naphthyl head group of 5F-NNEI to a benzyl (B1604629) head group in 5F-SDB-006 significantly reduced CB1 binding affinity. nih.gov Conversely, a cumyl head group in 5F-CUMYL-PICA showed similar CB1 affinity to AM-2201. nih.gov
The introduction of a fluorine atom, as seen in 4-fluoro NNEI compared to NNEI, is a common modification in synthetic cannabinoids. The effect of fluorination on binding affinity can be moderate and variable, sometimes slightly enhancing and other times slightly decreasing CB1 receptor binding depending on the specific compound series and the position of the fluorine atom. nih.gov For example, a study comparing NNEI and 5F-NNEI showed a slight decrease in CB1 affinity for the fluorinated analog. nih.gov However, in other series, like MN-18 and 5F-MN-18, fluorination slightly enhanced CB1 affinity. nih.gov The position of halogen substitution on the indole core can also significantly impact pharmacological properties. mdpi.com
Replacing the indole core with an indazole ring system, as seen in the NNEI indazole analog (MN-18), can also affect receptor affinity. Studies have indicated that the indazole ring system generally leads to higher affinity compared to the indole core structure in related compounds. nih.gov
Table 1: Selected Synthetic Cannabinoids and Receptor Binding Data
| Compound | Core Structure | Linker | N1 Side Chain | Lipophilic Group | Halogenation | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) | PubChem CID |
| NNEI | Indole | Carboxamide | Pentyl | Naphthyl | None | 60.09 wikipedia.org | 45.298 wikipedia.org | 9.481 wikipedia.org | 1.008 wikipedia.org | 54752945 wikipedia.org |
| 5F-NNEI | Indole | Carboxamide | 5-Fluoropentyl | Naphthyl | Fluorine (on pentyl) | 3.69 researchgate.net | Not specified | Not specified | Not specified | 118796566 wikipedia.org |
| MN-18 (NNEI indazole analog) | Indazole | Carboxamide | Pentyl | Naphthyl | None | 3.86 researchgate.net | Not specified | Not specified | Not specified | 66570720 wikipedia.org |
| 5F-MN-18 | Indazole | Carboxamide | 5-Fluoropentyl | Naphthyl | Fluorine (on pentyl) | 1.65 researchgate.netresearchgate.net | Not specified | Not specified | Not specified | Not available |
| AM-2201 | Indole | Ketone | 5-Fluoropentyl | Naphthyl | Fluorine (on pentyl) | ~1.24 nih.gov | Not specified | Not specified | Not specified | 53393997 nih.gov |
| JWH-018 | Indole | Ketone | Pentyl | Naphthyl | None | ~10.2 europa.eu | ~1.3 scitechnol.com | Not specified | Not specified | 10900 (Cayman) |
Further detailed studies specifically on 4-fluoro NNEI would be necessary to fully elucidate its precise SAR and compare it comprehensively to its non-fluorinated analog and other related SCRAs.
Metabolic Profiling and Biotransformation of 4 Fluoro Nnei
In Vitro Metabolic Studies of 4-fluoro NNEI
In vitro methods, such as incubations with liver microsomes and hepatocytes, are valuable tools for predicting drug metabolism in the body nih.govfrontiersin.org. These systems allow for the identification of potential metabolic pathways and the enzymes responsible under controlled conditions.
Metabolism in Liver Microsome Systems (e.g., Human and Rodent Liver Microsomes)
Liver microsomes, containing cytochrome P450 (CYP) enzymes, are commonly used to study phase I metabolism. Studies on related synthetic cannabinoids like NNEI and MN-18 have shown rapid clearance in both rat and human liver microsomes researchgate.netresearchgate.net. While specific detailed data on 4-fluoro NNEI metabolism solely in liver microsomes is less readily available in the search results compared to hepatocyte studies, related fluorinated synthetic cannabinoids undergo various phase I transformations in liver microsomes, including hydroxylation and oxidative defluorination researchgate.netnih.gov.
Hepatocyte Incubation Studies for Metabolite Identification
Hepatocytes, which are intact liver cells, offer a more comprehensive in vitro model as they retain both phase I and phase II metabolic capabilities nih.govfrontiersin.org. Hepatocyte incubation studies have been instrumental in identifying a wider range of metabolites for synthetic cannabinoids. For NNEI, incubation with rat and human hepatocytes revealed a significant number of biotransformations, with 20 metabolites identified for NNEI compared to fewer for its analog MN-18 researchgate.netresearchgate.net. While direct, detailed metabolite profiles specifically for 4-fluoro NNEI from hepatocyte studies were not extensively detailed in the search results, the metabolism of related 5F-NNEI in human liver microsomes involves amide hydrolysis and monohydroxylation at the naphthyl moiety researchgate.net. This suggests similar pathways may be relevant for 4-fluoro NNEI.
Role of Cytochrome P450 (CYP) Isoforms and Carboxylesterases (CES) in 4-fluoro NNEI Metabolism
Cytochrome P450 (CYP) enzymes are the primary enzymes involved in the phase I metabolism of many xenobiotics, including synthetic cannabinoids frontiersin.org. Carboxylesterases (CES) are also known to play a role, particularly in the hydrolysis of ester or amide linkages core.ac.uk. For related synthetic cannabinoids, various CYP isoforms, including CYP3A4, have been implicated in their metabolism researchgate.netcore.ac.uk. Given the carboxamide structure of 4-fluoro NNEI, carboxylesterase-mediated hydrolysis of the amide bond is a likely metabolic pathway, potentially releasing a fluorinated indole (B1671886) carboxylic acid and 1-naphthylamine (B1663977) wikipedia.orgwikipedia.org. Oxidative metabolism mediated by CYPs, such as hydroxylation on the indole, naphthyl, or fluoropentyl moieties, is also anticipated based on the metabolism of similar compounds researchgate.netresearchgate.netresearchgate.net.
In Vivo Metabolic Pathway Elucidation of 4-fluoro NNEI in Animal Models
In vivo studies in animal models provide crucial information about the actual metabolic fate of a compound in a living system, including absorption, distribution, metabolism, and excretion nih.govfda.gov.
Identification of Primary and Secondary Metabolites in Biological Matrices (e.g., Urine, Plasma, Tissue)
Studies in animal models, such as rats, have been conducted to identify the metabolites of synthetic cannabinoids like NNEI in biological matrices such as urine and plasma nih.govresearchgate.net. Analysis of these samples using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) allows for the identification and characterization of metabolites nih.govnih.gov. For NNEI, metabolites including hydroxylated, carbonylated, and dealkylated species, as well as glucuronide conjugates, were detected in rat plasma and urine nih.govresearchgate.net. While specific in vivo data for 4-fluoro NNEI was not extensively detailed, studies on related fluorinated synthetic cannabinoids indicate that oxidative defluorination and subsequent oxidation to carboxylic acids are significant metabolic pathways, with hydroxylated metabolites also being prominent researchgate.netnih.govnih.gov. The presence of metabolites in urine is particularly important for forensic analysis as biomarkers of exposure nih.govnih.gov.
Structure-Metabolism Relationships (SMRs) of 4-fluoro NNEI and its Analogues
Structure-metabolism relationships (SMRs) in synthetic cannabinoids reveal how structural variations influence metabolic pathways. 4-fluoro NNEI is an indole-based synthetic cannabinoid, sharing structural features with compounds like NNEI and 5F-NNEI. wikipedia.orgwikipedia.orgwikipedia.org NNEI (N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide) is an analogue of 4-fluoro NNEI without the fluorine atom on the naphthyl group. nih.govwikipedia.org 5F-NNEI (1-(5-Fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide) is another analogue where the fluorine is on the pentyl chain instead of the naphthyl group. wikipedia.org
Studies on synthetic cannabinoids, including those structurally related to 4-fluoro NNEI, have shown that the position and presence of a fluorine atom can influence metabolic pathways. For instance, terminal fluorination of the pentyl chain in some synthetic cannabinoids, like the change from JWH-018 to AM-2201, can affect CB1 receptor binding affinity and metabolic profiles. mdpi.comnih.gov
General metabolic pathways observed for synthetic cannabinoids with similar structures often involve hydroxylation, carboxamide hydrolysis, and oxidative defluorination if a fluorine atom is present on an alkyl chain. frontiersin.orgnih.govnih.gov For synthetic cannabinoids with an amide linker and a 4-fluoro-benzyl core, hydrolysis of the terminal amide to a carboxylic acid is a significant metabolic pathway. frontiersin.orgnih.gov Hydroxylation can also occur on various parts of the molecule. frontiersin.orgnih.gov
Comparing NNEI and its indazole analogue MN-18, NNEI underwent a greater number of biotransformations in in vitro and in vivo studies. researchgate.netresearchgate.netnih.gov This suggests that even subtle structural differences, such as the indole versus indazole core, can lead to distinct metabolic profiles. researchgate.netresearchgate.netnih.gov While specific detailed SMRs focusing solely on the 4-fluoro substitution on the naphthyl group of NNEI (i.e., 4-fluoro NNEI) compared to NNEI were not extensively detailed in the search results, the general principles of SC metabolism and the comparison between NNEI and MN-18 indicate that the fluorine substitution in 4-fluoro NNEI is likely to influence its metabolic fate compared to NNEI.
Development of Marker Metabolites for Forensic and Research Applications
Identifying specific and abundant metabolites is crucial for forensic and research applications to confirm exposure to synthetic cannabinoids like 4-fluoro NNEI, especially since the parent compounds are often rapidly metabolized and cleared from biological matrices like urine. nih.govunivpm.itdiva-portal.org Metabolic profiling studies aim to identify these marker metabolites. univpm.itnih.govnih.govdntb.gov.ua
For synthetic cannabinoids with a fluorinated alkyl chain, oxidative defluorination leading to hydroxylated and carboxylated metabolites is a common metabolic pathway, and these metabolites can serve as biomarkers. nih.goveuropa.eu However, some metabolites, like the 5-OH pentyl side chain metabolite, can be shared between fluorinated and non-fluorinated analogues, making them poor biomarkers for differentiating between the two. diva-portal.org Therefore, targeting fluoro-containing metabolites or evaluating the ratios of different metabolites can be necessary for accurate identification of the consumed substance. nih.gov
Studies on NNEI and MN-18 have identified several unique metabolites that are useful for their forensic identification. researchgate.netresearchgate.netnih.gov Given the structural similarity, it is expected that 4-fluoro NNEI will also produce characteristic metabolites resulting from phase I and phase II metabolic transformations. Based on the known metabolism of related synthetic cannabinoids, potential metabolic pathways for 4-fluoro NNEI could include:
Hydrolysis of the carboxamide group.
Hydroxylation on the indole ring, naphthyl group, or pentyl chain.
Oxidative defluorination of the 4-fluoro group on the naphthyl ring, potentially followed by further metabolism.
Glucuronidation of hydroxylated or carboxylated metabolites (Phase II metabolism).
Detailed research findings on the specific metabolites of 4-fluoro NNEI are necessary to identify the most abundant and specific marker metabolites for forensic testing. These studies typically involve in vitro incubations with human liver enzymes followed by analysis using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS). nih.govnih.govdntb.gov.uaresearchgate.netresearchgate.net The identified metabolites can then be confirmed by analyzing authentic biological specimens from cases where 4-fluoro NNEI exposure is suspected. frontiersin.orgunivpm.itresearchgate.net
Forensic Science and Public Health Research Implications of 4 Fluoro Nnei
Methodologies for Detection and Identification of 4-fluoro NNEI in Seized Materials and Biological Samples
The detection and identification of synthetic cannabinoids, including 4-fluoro NNEI, in seized materials and biological samples require advanced analytical techniques. Forensic scientists frequently encounter difficulties due to the chemical inconsistencies among derivatives and the ability of these compounds to evade standard drug tests liu.edu.
Commonly employed techniques in forensic analysis for synthetic cannabinoids include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly LC-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) and LC-tandem mass spectrometry (LC-MS/MS) cfsre.orgnih.govspectroscopyonline.com. High-resolution mass spectrometry (HRMS) is often applied for the investigation of metabolites and the structural characterization of unknown compounds researchgate.net.
For seized materials, methods like GC-MS are routinely used to confirm the identity of known drugs spectroscopyonline.com. Methanolic extracts of herbal mixtures containing synthetic cannabinoids can be analyzed using techniques such as HPLC with various detectors, including mass spectrometry sigmaaldrich.com.
Analyzing biological samples such as blood and urine for synthetic cannabinoids and their metabolites presents additional complexities due to matrix effects and the often low concentrations of the target analytes. LC-MS-based methods are frequently preferred for biological matrices as they can offer greater sensitivity and require less sample preparation compared to GC-MS, which may necessitate derivatization spectroscopyonline.comsigmaaldrich.com. Studies have demonstrated the effectiveness of LC-QTOF-MS assays for identifying synthetic cannabinoid parent compounds and metabolites in blood extracts nih.gov. Non-targeted data acquisition approaches, such as those used in LC-QTOF-MS, are valuable for the real-time identification of emergent compounds cfsre.orgnih.gov.
The stability of synthetic cannabinoids in biological samples can be unpredictable due to their structural differences, highlighting the importance of proper sample handling, such as freezing or refrigeration, to preserve metabolite concentrations liu.edu.
Analytical techniques used for identification and characterization can include:
High-Performance Liquid Chromatography–Mass Spectrometry (HPLC–MS) nih.govresearchgate.net
High-Performance Liquid Chromatography–Diode Array Detection (HPLC–DAD) nih.govresearchgate.net
Gas Chromatography–Mass Spectrometry (GC–MS) nih.govresearchgate.netresearchgate.net
Electrospray Ionization/Ion Trap Mass Spectrometry (ESI/IT-MS) in MS² and MS³ modes nih.govresearchgate.net
Nuclear Magnetic Resonance Spectroscopy (NMR), including ¹H NMR and ¹³C NMR nih.govresearchgate.netresearchgate.net
Thermogravimetric Analysis (TGA) nih.govresearchgate.net
Differential Scanning Calorimetry (DSC) nih.govresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy nih.govresearchgate.net
Ultraviolet-Visible (UV-VIS) Spectroscopy nih.govresearchgate.net
These methods provide complementary data, such as molecular weight, fragmentation patterns, and structural information, which are essential for the definitive identification of synthetic cannabinoids like 4-fluoro NNEI and their metabolites.
Role of Analytical Research in Informing Regulatory and Control Measures for Novel Synthetic Cannabinoids
Analytical research plays a critical role in informing regulatory and control measures for novel synthetic cannabinoids. The ability to accurately identify and characterize these substances in seized materials and biological samples provides essential data for legal scheduling and public health interventions.
The rapid emergence of new synthetic cannabinoid structures often outpaces the implementation of legal controls researchgate.net. Forensic laboratories equipped with advanced analytical capabilities, such as HRMS and comprehensive databases, can identify newly appearing compounds cfsre.orgnih.gov. This early identification provides crucial information to regulatory bodies, allowing them to assess the prevalence and potential risks associated with these substances.
Analytical data, including structural information and detection in casework, contributes to the evidence base used by authorities to classify novel synthetic cannabinoids under controlled substance acts nih.gov. For instance, the identification of specific compounds in illegal products or in samples from intoxication events provides justification for their legal scheduling nih.govwikipedia.org.
Furthermore, analytical research into the metabolic profiles of synthetic cannabinoids helps identify biomarkers of exposure, which are necessary for developing effective drug testing methods in biological samples nih.gov. This is important for monitoring the use of these substances and for forensic investigations related to impaired driving or drug-related deaths.
The challenges posed by the evolving nature of synthetic cannabinoids highlight the need for proactive analytical surveillance and the sharing of information between laboratories and regulatory agencies cfsre.orgresearchgate.net. Developing standardized testing methods and creating common databases of analytical information are future goals to assist in legislation and improve public safety liu.edu.
Evolution of Synthetic Cannabinoid Structures and Analytical Challenges
The structural evolution of synthetic cannabinoids is a continuous process driven by efforts to circumvent existing drug laws and create new compounds with psychoactive effects researchgate.netunodc.org. This evolution presents significant analytical challenges for forensic chemists and toxicologists nih.govresearchgate.net.
Early synthetic cannabinoids often featured structures based on naphthoylindoles, such as JWH-018 unodc.orgnih.gov. Subsequent generations introduced structural modifications, including simple halide substitutions, changes in alkyl chain length, and alterations to linked groups unodc.orgnih.gov. A notable evolution involved the introduction of indazole heterocycles and the use of amide and ester linking groups, which led to a significant increase in the number of new substances unodc.orgnih.gov. This continuous structural diversification means that forensic laboratories are constantly faced with identifying substances for which no certified reference materials may exist researchgate.net.
The chemical diversity impacts the analytical properties of these compounds, including their stability in biological matrices and their behavior in chromatographic and mass spectrometric systems liu.edunih.gov. Developing analytical methods that can cope with these rapid structural changes is essential for routine analysis and screening nih.gov.
The lack of reference standards for newly emerging compounds necessitates the use of advanced techniques like HRMS and NMR for definitive structural elucidation nih.govresearchgate.net. Non-targeted screening approaches, which acquire comprehensive data allowing for retrospective analysis and the identification of unexpected compounds, are becoming increasingly important in keeping pace with the evolving drug market cfsre.orgnih.gov.
The challenges extend to predicting the pharmacological activity and potential toxicity of new synthetic cannabinoids based on their structure, although research using methods like Quantitative Structure-Activity Relationship (QSAR) modeling is exploring the potential of AI to predict binding affinity to cannabinoid receptors mdpi.com.
The dynamic nature of synthetic cannabinoid structures requires forensic science to remain adaptable, continuously developing and validating new analytical methods to ensure accurate identification and support public health and safety efforts.
Q & A
Q. What are the recommended analytical techniques for characterizing the structural purity of 4-fluoro NNEI?
To ensure structural fidelity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Cross-validate results with computational simulations (e.g., density functional theory for NMR chemical shifts). For novel compounds, include X-ray crystallography to confirm stereochemistry .
Table 1: Key Analytical Parameters
| Technique | Purpose | Critical Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirm backbone structure | Chemical shifts, coupling constants |
| ¹⁹F NMR | Verify fluorination site | Signal splitting patterns |
| HRMS | Validate molecular formula | Mass accuracy (<5 ppm error) |
| X-ray | Resolve stereochemistry | Crystallographic R-factor |
Q. How should researchers design synthetic routes for 4-fluoro NNEI to ensure reproducibility?
Follow a stepwise protocol:
- Step 1 : Optimize fluorination using electrophilic fluorine sources (e.g., Selectfluor) under inert atmospheres.
- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Step 3 : Characterize each intermediate rigorously before proceeding. Document reaction conditions (temperature, solvent, catalyst) in detail to enable replication .
Q. What in vitro assays are suitable for preliminary evaluation of 4-fluoro NNEI’s cannabinoid receptor affinity?
Use competitive binding assays with radiolabeled ligands (e.g., [³H]CP-55,940) on CB1/CB2-expressing cell membranes. Calculate IC₅₀ values and convert to Ki using the Cheng-Prusoff equation. Include positive controls (e.g., WIN 55,212-2) and negative controls (vehicle-only) to validate assay conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported CB1 efficacy values for 4-fluoro NNEI across studies?
Discrepancies may arise from assay variability (e.g., cell type, ligand concentration). To address this:
- Method 1 : Replicate experiments using standardized protocols (e.g., uniform cell lines like HEK293-CB1).
- Method 2 : Perform meta-analysis of existing data, accounting for variables like assay temperature and buffer composition.
- Method 3 : Use functional assays (e.g., cAMP inhibition) alongside binding assays to assess both affinity and efficacy .
Q. What computational strategies can predict 4-fluoro NNEI’s metabolic stability and potential neurotoxicity?
- Step 1 : Apply molecular docking to identify CYP450 isoform binding sites.
- Step 2 : Use quantitative structure-activity relationship (QSAR) models to predict metabolites.
- Step 3 : Validate predictions with in vitro hepatocyte assays and in vivo microdosing studies. Tools like Schrödinger Suite or AutoDock Vina are recommended .
Q. How should researchers address discrepancies between in vitro potency and in vivo behavioral effects of 4-fluoro NNEI?
- Hypothesis 1 : Poor blood-brain barrier (BBB) penetration. Test using parallel artificial membrane permeability assays (PAMPA-BBB).
- Hypothesis 2 : Active metabolites. Perform LC-MS/MS analysis of plasma and brain homogenates post-administration.
- Hypothesis 3 : Off-target effects. Screen against off-target receptors (e.g., TRPV1, serotonin receptors) via panels .
Q. Table 2: Key Challenges in Translational Studies
| Challenge | Mitigation Strategy |
|---|---|
| BBB penetration | Modify lipophilicity via prodrug design |
| Metabolic instability | Introduce steric hindrance at labile sites |
| Species variability | Use humanized rodent models |
Methodological Considerations
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when resolving conflicting results .
- Ethical Compliance : Ensure adherence to GDPR and institutional review boards when handling pharmacological data, especially for in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
